5-(4-chlorophenyl)-1,3-oxazole-4-carboxylic Acid
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Description
The compound "5-(4-chlorophenyl)-1,3-oxazole-4-carboxylic Acid" is a derivative of oxazole, which is a five-membered heterocyclic compound containing an oxygen and a nitrogen atom. The presence of the 4-chlorophenyl group suggests that the compound may exhibit interesting chemical and physical properties, potentially making it useful in various applications, including medicinal chemistry.
Synthesis Analysis
The synthesis of related oxazole derivatives has been explored in the literature. For instance, a series of 2-aryl and 2-alkyl derivatives of 5-furyl-4-oxazoleacetic acid were synthesized, including compounds with chlorophenyl groups similar to the one . These compounds were evaluated for their hypolipidemic activities, indicating that the synthesis of such compounds is often driven by the search for new therapeutic agents.
Molecular Structure Analysis
The molecular structure of compounds closely related to "5-(4-chlorophenyl)-1,3-oxazole-4-carboxylic Acid" has been determined using various spectroscopic techniques and crystallographic analysis . For example, a compound with a pyrazole and methoxypyridazine substituent on the oxazole ring was characterized, and its crystal structure was elucidated, showing that it crystallizes in the triclinic space group. Such detailed structural analysis is crucial for understanding the compound's reactivity and interactions.
Chemical Reactions Analysis
Chemical reactions involving similar oxazole derivatives have been reported. For instance, alkylation and nitration reactions have been performed on triazole carboxylic acids, which are structurally related to oxazole carboxylic acids . These reactions can lead to a variety of products, depending on the reaction conditions and the substituents present on the oxazole ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives can be inferred from studies on similar compounds. For example, the crystal structure determination provides insights into the density and molecular packing of the compound . Additionally, quantum chemical methods such as Density Functional Theory (DFT) calculations can predict vibrational frequencies, HOMO-LUMO energy gaps, and molecular electrostatic potential maps, which are all valuable for understanding the reactivity and stability of the compound .
Scientific Research Applications
Synthesis and Application in Macrolide Synthesis
Oxazoles, including compounds like 5-(4-chlorophenyl)-1,3-oxazole-4-carboxylic acid, can serve as activated carboxylic acids. They have been used in the synthesis of macrolides, such as recifeiolide and curvularin. This involves the formation of triamides through reaction with singlet oxygen, highlighting the utility of oxazoles in complex organic synthesis processes (Wasserman et al., 1981).
Role in the Preparation of Peptidomimetics
5-Amino-1,2,3-triazole-4-carboxylic acid, a molecule structurally related to 5-(4-chlorophenyl)-1,3-oxazole-4-carboxylic acid, has been used in creating collections of peptidomimetics and biologically active compounds based on the triazole scaffold. The chemistry of these molecules is significant for overcoming challenges like the Dimroth rearrangement (Ferrini et al., 2015).
Creation of Functional Derivatives and Chemical Transformations
Research has focused on the synthesis of functional derivatives of 5-(4-chlorophenyl)-1,3-oxazole-4-carboxylic acid and similar compounds. These derivatives are used for further chemical transformations, such as introducing highly basic aliphatic amines into the oxazole structure (Prokopenko et al., 2010).
Involvement in the Synthesis of Antithrombotic Agents
Derivatives of 5-(4-chlorophenyl)-1,3-oxazole-4-carboxylic acid have been explored in the field of antithrombotic agents. The synthesis and characterization of such compounds, and their evaluation for antibacterial activity, indicate potential applications in medicinal chemistry (Babu et al., 2016).
Use in Conformationally Constrained Cysteine Synthesis
Compounds such as 5-(4-chlorophenyl)-1,3-oxazole-4-carboxylic acid have been used in the synthesis of conformationally constrained, masked cysteines. These synthesis processes involve creating oxazolones, which are then used to prepare amino acids with specific structural characteristics (Clerici et al., 1999).
properties
IUPAC Name |
5-(4-chlorophenyl)-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-7-3-1-6(2-4-7)9-8(10(13)14)12-5-15-9/h1-5H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPXKQGURSURNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CO2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374042 |
Source
|
Record name | 5-(4-Chlorophenyl)-1,3-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-1,3-oxazole-4-carboxylic Acid | |
CAS RN |
143659-14-7 |
Source
|
Record name | 5-(4-Chlorophenyl)-1,3-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-Chlorophenyl)-1,3-oxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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